molecular formula C8H6ClNO3 B1590156 2-Methyl-4-nitrobenzoyl chloride CAS No. 30459-70-2

2-Methyl-4-nitrobenzoyl chloride

Cat. No. B1590156
CAS RN: 30459-70-2
M. Wt: 199.59 g/mol
InChI Key: LMDIDOFTXQERLH-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 . It is a liquid or low-melting solid that is used primarily for research and development . It is also known by the IUPAC name this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClNO3/c1-5-4-6 (10 (12)13)2-3-7 (5)8 (9)11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

This compound is a liquid or low-melting solid . The compound should be stored in an inert atmosphere at 2-8°C . It has a density of 1.386±0.06 g/cm3 .

Scientific Research Applications

Enhanced Detection of Estrogens

2-Methyl-4-nitrobenzoyl chloride is utilized in a practical procedure for determining estrogens in biological fluids. This is achieved using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization. This method increases detection responses significantly, which is useful for diagnosing fetoplacental function with small sample amounts and simple pretreatment (Higashi et al., 2006).

Synthesis and Conformational Studies

The compound plays a role in the synthesis of bisoxazolines, which exhibit dynamic helical chirality in solution and solid states. Its use in the synthesis process contributes to the formation of left-handed helical superstructures, useful in studying molecular conformations and interactions (Preston et al., 2003).

Chemical Synthesis

In a study focusing on regioselective reaction, this compound was used with heterocyclic N-oxides and cyclic thioethers. This demonstrated its utility in chemical synthesis, especially in producing 2-functionalized products from electron-deficient pyridine N-oxides (Frei et al., 2018).

Synthesis of Cellulose Benzoates

The compound was utilized in synthesizing cellulose benzoates in an ionic liquid medium. This process achieved cellulose derivatives with varying degrees of substitution, highlighting its role in cellulose chemistry and potential applications in materials science (Zhang et al., 2009).

Sensor Response Modulation

It is used in the synthesis of fluorescent sensors for detecting metal ions like Cu(II), Zn(II), and Cd(II). These sensors, capable of sensing the presence of halides, demonstrate the compound's relevance in developing new materials for analytical applications (Amatori et al., 2014).

COX Inhibition Synthesis

The compound is involved in synthesizing molecules with COX inhibitory activity. This shows its relevance in medicinal chemistry, particularly in the development of pharmaceutical agents (Migliara et al., 2009).

Safety and Hazards

2-Methyl-4-nitrobenzoyl chloride is classified as dangerous, with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .

Mode of Action

It’s known that 4-nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular wittig reaction . It’s plausible that 2-Methyl-4-nitrobenzoyl chloride might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that benzylic halides typically react via sn1 or sn2 pathways, depending on their degree of substitution . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of tolvaptan , a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia. This suggests that the compound might have significant bioavailability.

Result of Action

It’s known that the compound is an intermediate in the synthesis of tolvaptan , suggesting that it might play a role in modulating the activity of the arginine vasopressin V2 receptor.

Action Environment

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . This suggests that the compound’s action might be influenced by factors such as concentration, exposure time, and physical form.

properties

IUPAC Name

2-methyl-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDIDOFTXQERLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511351
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30459-70-2
Record name 2-Methyl-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrobenzoyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGJ24W3A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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